1-(3-Chlorophenyl)-1H-imidazole-4-carboxamide

Catalog No.
S12250460
CAS No.
M.F
C10H8ClN3O
M. Wt
221.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Chlorophenyl)-1H-imidazole-4-carboxamide

Product Name

1-(3-Chlorophenyl)-1H-imidazole-4-carboxamide

IUPAC Name

1-(3-chlorophenyl)imidazole-4-carboxamide

Molecular Formula

C10H8ClN3O

Molecular Weight

221.64 g/mol

InChI

InChI=1S/C10H8ClN3O/c11-7-2-1-3-8(4-7)14-5-9(10(12)15)13-6-14/h1-6H,(H2,12,15)

InChI Key

YACGYTXMXQJLJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=C(N=C2)C(=O)N

1-(3-Chlorophenyl)-1H-imidazole-4-carboxamide is a heterocyclic compound characterized by the presence of an imidazole ring substituted with a chlorophenyl group and a carboxamide functional group. The molecular formula for this compound is C10H8ClN3O, and it features a unique arrangement of atoms that contributes to its chemical properties and biological activities. The imidazole ring, known for its aromaticity and ability to participate in hydrogen bonding, is crucial in various biological systems and synthetic applications.

Typical of imidazole derivatives. These include:

  • Nucleophilic substitution: The chlorine atom on the chlorophenyl group can be replaced by nucleophiles, leading to the formation of various derivatives.
  • Acylation reactions: The amide group can participate in acylation reactions, which can modify the compound's biological activity.
  • Hydrolysis: Under acidic or basic conditions, the carboxamide group may hydrolyze to form the corresponding carboxylic acid.

These reactions are significant for synthesizing new compounds with potentially enhanced properties or activities.

1-(3-Chlorophenyl)-1H-imidazole-4-carboxamide exhibits notable biological activities, particularly in pharmacology. It has been studied for its potential as an antimicrobial agent and as a scaffold for developing drugs targeting various diseases. The imidazole moiety is often associated with antifungal and antibacterial properties, making this compound a candidate for further investigation in medicinal chemistry.

Several synthesis methods have been reported for 1-(3-Chlorophenyl)-1H-imidazole-4-carboxamide:

  • Condensation reactions: A common method involves the condensation of 3-chloroaniline with an appropriate carbonyl compound under acidic conditions to form the imidazole ring.
  • Green synthesis: Recent studies emphasize environmentally friendly methods using deep eutectic solvents, which allow for high yields and reduced environmental impact compared to traditional organic solvents .
  • Microwave-assisted synthesis: This technique has been employed to accelerate the reaction rates and improve yields, showcasing the versatility of modern synthetic approaches.

The applications of 1-(3-Chlorophenyl)-1H-imidazole-4-carboxamide span various fields:

  • Pharmaceuticals: Its structure makes it a valuable intermediate in drug development, particularly for antimicrobials and anti-inflammatory agents.
  • Agriculture: Potential use as a pesticide due to its biological activity against certain pathogens.
  • Materials Science: Exploration in creating novel materials with specific electronic or optical properties based on its unique chemical structure.

Interaction studies have focused on how 1-(3-Chlorophenyl)-1H-imidazole-4-carboxamide interacts with biological macromolecules such as proteins and nucleic acids. These studies often involve:

  • Molecular docking simulations: To predict binding affinities and modes of interaction with target proteins.
  • In vitro assays: To evaluate the compound's efficacy against specific cellular targets, providing insights into its potential therapeutic applications.

Such studies are essential for understanding the mechanism of action and optimizing the compound for future use.

1-(3-Chlorophenyl)-1H-imidazole-4-carboxamide shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Features
5-Amino-1H-imidazole-4-carboxamideImidazole derivativeContains an amino group that enhances solubility
1-Methyl-1H-imidazole-4-carboxamideImidazole derivativeMethyl substitution alters pharmacokinetics
4,5-Diamino-6-hydroxypyrimidinePyrimidine derivativeExhibits different biological activities
2-Chloro-9-methyl-3H-purin-6(9H)-onePurine derivativeUnique purine structure with potential nucleoside activity
(1H-Imidazol-4-yl)methanamine hydrochlorideImidazole derivativeFocuses on amine functionality

The presence of a chlorophenyl group in 1-(3-Chlorophenyl)-1H-imidazole-4-carboxamide distinguishes it from these similar compounds, potentially influencing its solubility and binding properties in biological systems.

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

221.0355896 g/mol

Monoisotopic Mass

221.0355896 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-09

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